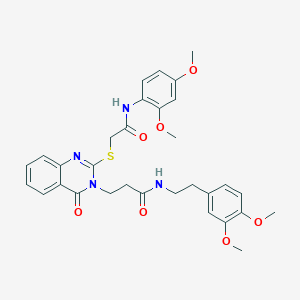

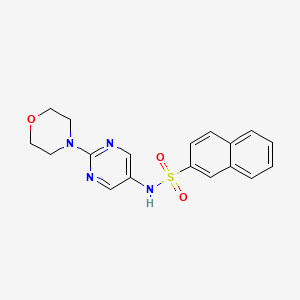

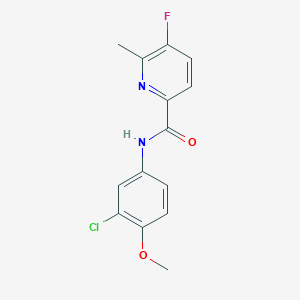

N-(3,4-dimethoxyphenethyl)-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a heterocyclic compound. This class of compounds has been studied for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the 3,4-dimethoxyphenethyl and 2,4-dimethoxyphenyl moieties could potentially be derived from corresponding phenolic precursors .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Synthesis and Molecular Docking Studies

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , were designed, synthesized, and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with certain derivatives exhibiting 1.5–3.0-fold more potency compared to the positive control, 5-FU. Molecular docking studies indicated similar binding modes to known inhibitors for selected compounds, suggesting a mechanism through inhibition of specific kinases (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-inflammatory Activity

Antimicrobial and Anticonvulsant Activities

New derivatives of thioxoquinazolinone were synthesized and studied for their antimicrobial and anticonvulsant activities. Among them, certain compounds showed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds exhibited potent anticonvulsant activity, highlighting their therapeutic potential beyond cancer treatment (Rajasekaran et al., 2013).

Novel Synthesis Approaches and Potential Anticancer Agents

One-Pot Synthesis of Anticancer Agents

A study focused on the one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aimed at discovering new anticancer agents. The synthesized compounds were evaluated for their antitumor activities against various human cancer cell lines, with several showing moderate to high levels of activity. This research underscores the importance of innovative synthesis methods in developing potential anticancer drugs (Fang et al., 2016).

Propiedades

IUPAC Name |

3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O7S/c1-39-21-10-11-24(26(18-21)41-3)33-29(37)19-43-31-34-23-8-6-5-7-22(23)30(38)35(31)16-14-28(36)32-15-13-20-9-12-25(40-2)27(17-20)42-4/h5-12,17-18H,13-16,19H2,1-4H3,(H,32,36)(H,33,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYYUEDSVGXBFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)